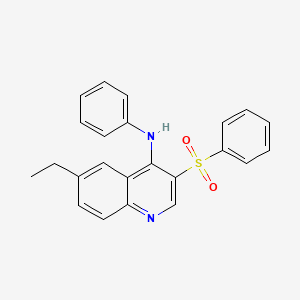

6-ethyl-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-phenylsulfonylquinolines, which are related to the compound , has been discussed in various studies . For instance, one study highlighted the synthesis of 4-quinolone and its analogs, which are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds . The study discussed various synthesis protocols, including classical synthesis protocol, metal-free reaction protocol, and transition metal-catalyzed reaction procedures .Molecular Structure Analysis

The molecular structure of 3-phenylsulfonylquinolines, a class of compounds related to 6-ethyl-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, has been studied . The study found that the antagonist activity of the 3-phenylsulfonylquinolines with respect to 5-HT6 receptors depended on the nature of the 4- and 8-substituents of the heterocycle .Scientific Research Applications

Green Chemistry and Synthesis

A study demonstrated a green and efficient approach for the synthesis of novel compounds through the cleavage of the isatin C–N bond followed by a ring expansion reaction, showcasing the utility of environmentally friendly catalysts in regioselective synthesis, which could be related to the synthetic versatility of compounds like 6-ethyl-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine (N. Poomathi et al., 2015).

Synthesis of Metabolites

Efficient syntheses of metabolites of structurally related compounds were achieved, highlighting the importance of protective groups in high-yield chemical synthesis and the potential for creating novel compounds with desirable properties (M. Mizuno et al., 2006).

Catalysis and Ionic Liquids

Research on solvent-free conditions for the synthesis of beta-amino alcohols and ionic liquids showcases the environmental and chemical efficiency of using minimal solvent in reactions involving compounds similar to 6-ethyl-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, offering insights into sustainable chemistry practices (F. Fringuelli et al., 2004).

Diuretic Activity and Binding Studies

A series of compounds were designed and synthesized for potential diuretic applications, with one compound showing significant in vivo activity. This study highlights the therapeutic potential of structurally complex quinoline derivatives in medical chemistry (A. Husain et al., 2016).

Antimicrobial Activity

The synthesis and characterization of compounds involving quinoline derivatives and their metal chelates exhibit antimicrobial activity, underlining the pharmaceutical applications of these compounds in developing new antimicrobial agents (A. U. Patel, 2009).

Mechanism of Action

Target of Action

Similar compounds, such as benzenesulfonic acid derivatives, have been evaluated as inhibitors of human neutrophil elastase (hne) . hNE is a serine proteinase that plays a crucial role in the immune response .

Mode of Action

It can be inferred from related compounds that it may act as a competitive inhibitor of its target enzyme . This means it likely binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

Given its potential role as an hne inhibitor, it could impact pathways related to inflammation and immune response . hNE is involved in the degradation of a range of proteins, including all extracellular matrix proteins and many important plasma proteins .

Result of Action

As a potential hne inhibitor, it could potentially reduce inflammation and modulate immune response .

properties

IUPAC Name |

3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-2-17-13-14-21-20(15-17)23(25-18-9-5-3-6-10-18)22(16-24-21)28(26,27)19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMULNLSVQRED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-6-ethyl-N-phenylquinolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880870.png)

![1-(benzo[d]oxazol-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2880872.png)

![(1R,3R,4S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2880876.png)

![N-(benzo[d]thiazol-5-yl)-3-nitrobenzamide](/img/structure/B2880879.png)

![5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one](/img/no-structure.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2880886.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;tetrafluoroborate](/img/structure/B2880889.png)

![4-((2,5-Dimethylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2880890.png)

![1-Methyl-4-[(4-{[(4-methylphenyl)sulfanyl]methyl}benzyl)sulfanyl]benzene](/img/structure/B2880892.png)